molecular formula C11H16N2O3 B2614564 3-(2-Morpholinoethoxy)pyridin-2(1H)-one CAS No. 1216116-65-2

3-(2-Morpholinoethoxy)pyridin-2(1H)-one

Cat. No.: B2614564
CAS No.: 1216116-65-2
M. Wt: 224.26
InChI Key: TYYGMZNGRCDQFW-UHFFFAOYSA-N
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Description

3-(2-Morpholinoethoxy)pyridin-2(1H)-one is a pyridinone derivative featuring a morpholine ring connected via an ethoxy linker at the 3-position of the pyridin-2(1H)-one core. The pyridinone scaffold is widely utilized in medicinal chemistry for its versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-11-10(2-1-3-12-11)16-9-6-13-4-7-15-8-5-13/h1-3H,4-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYGMZNGRCDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridin-3-ol with 2-(morpholino)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholinoethoxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

3-(2-Morpholinoethoxy)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of pyridin-2(1H)-one is a critical site for modulating biological activity. Below is a comparison of substituents and their effects:

Compound Name Substituent at 3-Position Key Properties/Biological Activity Reference
3-(2-Morpholinoethoxy)pyridin-2(1H)-one 2-Morpholinoethoxy Enhanced solubility; potential CNS activity due to morpholine’s polarity
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one Benzimidazolyl Inhibits IGF-1R; improved enzyme potency with amine side chains at 4-position
3-Acetylpyridin-2(1H)-one Acetyl Electron-withdrawing group; used in synthesis of HIV inhibitors
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Pyrrolidinylsulfonyl Predicted density: 1.44 g/cm³; pKa ~9.46
3-(Benzyloxy) derivatives Benzyloxy Intermediate in synthesis; variable antibacterial activity

Key Observations :

  • Morpholinoethoxy vs. Benzimidazolyl: The morpholino group offers better solubility and metabolic stability compared to the planar, aromatic benzimidazolyl group, which may enhance binding to kinase targets like IGF-1R .
  • Morpholinoethoxy vs.

Impact of Substituents on Pharmacokinetics

  • Morpholino Derivatives: Morpholine-containing compounds (e.g., 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one ) often exhibit improved aqueous solubility and reduced P-glycoprotein efflux, enhancing oral bioavailability .
  • Piperazine-Carbonyl Derivatives: Compounds like 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives show optimized ADMET profiles, but the carbonyl group may increase susceptibility to hydrolysis compared to ether-linked morpholinoethoxy .

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